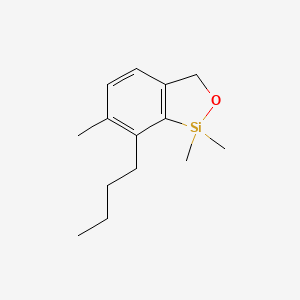
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- is a unique organosilicon compound that has garnered interest due to its distinctive structural features and potential applications in various fields. This compound is characterized by the presence of a benzoxasilole core, which integrates silicon into a heterocyclic framework, enhancing its chemical versatility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with a suitable aromatic compound, followed by cyclization to form the benzoxasilole ring. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxasilole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce various functional groups into the benzoxasilole ring.
科学的研究の応用
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- involves its interaction with specific molecular targets and pathways. The silicon atom in the benzoxasilole ring can form stable bonds with various functional groups, allowing the compound to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved.
類似化合物との比較
Similar Compounds
- 1,1-dimethyl-1,3-dihydro-2,1-benzoxasilole
- 2-Butyl-1,2-benzothiazol-3(2H)-one
Uniqueness
2,1-Benzoxasilole, 7-butyl-1,3-dihydro-1,1,6-trimethyl- stands out due to its unique combination of a benzoxasilole core with butyl and trimethyl substituents This structural arrangement imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds
特性
CAS番号 |
143398-55-4 |
|---|---|
分子式 |
C14H22OSi |
分子量 |
234.41 g/mol |
IUPAC名 |
7-butyl-1,1,6-trimethyl-3H-2,1-benzoxasilole |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-13-11(2)8-9-12-10-15-16(3,4)14(12)13/h8-9H,5-7,10H2,1-4H3 |
InChIキー |
UCODSIDJWBPDTE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC2=C1[Si](OC2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)

acetate](/img/structure/B12548326.png)
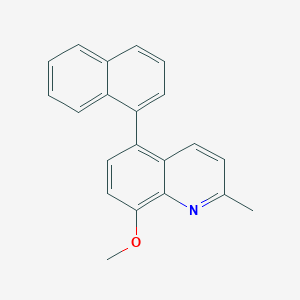
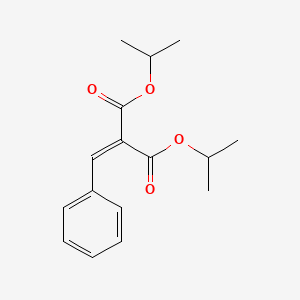
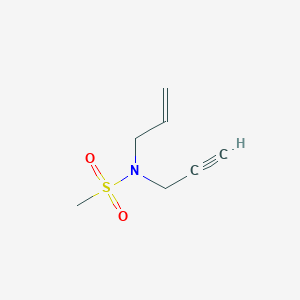
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
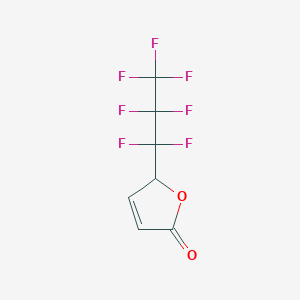
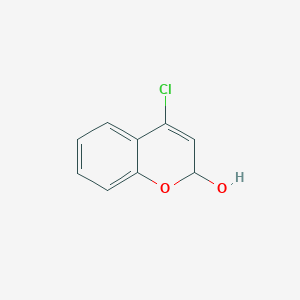
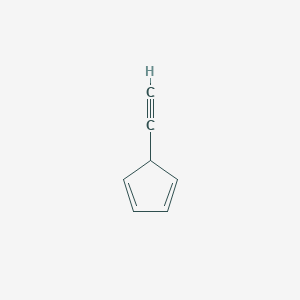
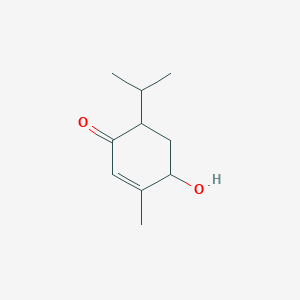
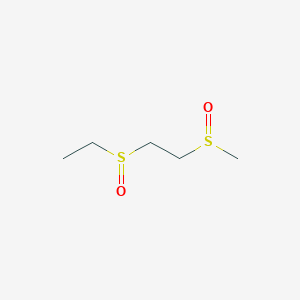
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)
